molecular formula C7H13N3 B046657 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine CAS No. 5807-14-7

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine

Cat. No. B046657
CAS RN: 5807-14-7
M. Wt: 139.2 g/mol
InChI Key: FVKFHMNJTHKMRX-UHFFFAOYSA-N
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Patent
US08563560B2

Procedure details

In still another specific exemplary embodiment, as shown in Scheme 3 and Example 2 below, a guanidine carbonate salt (1) is dissolved in water and reacted with hydrochloric acid, followed by addition of dipropylene triamine (2). The resulting solution is warmed to reflux and stirred for 4-6 hours to yield the chloride salt of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (4) in water, as shown below:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](N)(N)=N.C(N)(N)=N.C(O)(O)=O.Cl.[CH2:14]([CH2:17][NH:18][CH2:19][CH2:20][CH2:21][NH2:22])[CH2:15][NH2:16]>O>[N:18]12[CH2:19][CH2:20][CH2:21][NH:22][C:1]1=[N:16][CH2:15][CH2:14][CH2:17]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=N)(N)N.C(=N)(N)N.C(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)CNCCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4-6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
Name
Type
product
Smiles
N12CCCN=C2NCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.